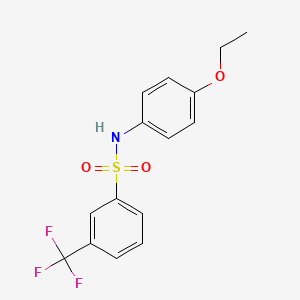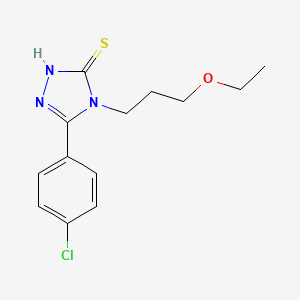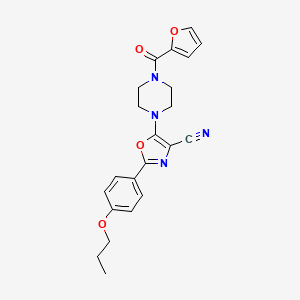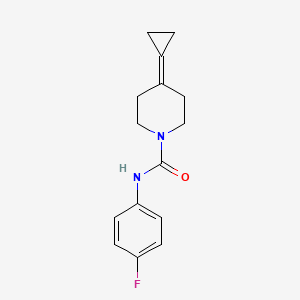![molecular formula C10H16ClN3O B2378450 1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride CAS No. 1244968-57-7](/img/structure/B2378450.png)
1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride” is a chemical compound with the molecular formula C10H15N3O . It is also known by other names such as 1-(1-Methylpyrrol-2-yl)ethanone and 2-Acetyl-1-methylpyrrole .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes “1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride”, can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The molecular structure of “1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride” consists of a pyrrole ring attached to a piperazine ring via a carbonyl group . The pyrrole ring is substituted with a methyl group .Applications De Recherche Scientifique
Chemical and Organic Intermediates
“1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride” is used as a chemical and organic intermediate . Intermediates are substances produced during the conversion of some reactant to a product. Most intermediates are unstable molecules that react quickly to form stable products.
Synthesis of Pyrrole Derivatives
The compound can be used in the synthesis of various pyrrole derivatives . Pyrrole derivatives are known to have diverse biological activities and are considered a potential source of biologically active compounds .
Antifungal Agents
Some pyrrole derivatives synthesized from “1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride” have been reported as active antifungal agents . Antifungal agents are drugs that selectively eliminate fungal pathogens from a host with minimal toxicity to the host.
Carbonylation Reactions
The compound can be involved in carbonylation reactions . Carbonylation is a chemical reaction that introduces a carbonyl group into a molecule. The term carbonylation also refers to the reaction of a metal with carbon monoxide (CO).
Safety and Hazards
The compound is classified under Hazard Statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(1-methylpyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-12-6-2-3-9(12)10(14)13-7-4-11-5-8-13;/h2-3,6,11H,4-5,7-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUDNQYAWQNVND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2378369.png)



![2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol](/img/structure/B2378375.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2378376.png)


![1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2378383.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2378388.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid](/img/structure/B2378390.png)